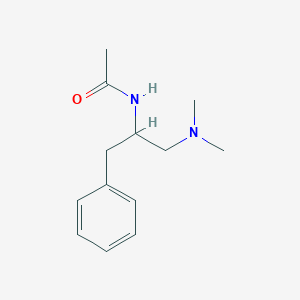
Biotin-PEG6-COOH
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-COOH typically involves the conjugation of biotin with a PEG chain that has a carboxylic acid functional group at one end. The process generally includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group of PEG is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC) to form an NHS ester.
Conjugation with Biotin: The activated PEG-NHS ester is then reacted with biotin, which contains a primary amine group, to form a stable amide bond
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG6-COOH undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Ester Bond Formation: Reacts with hydroxyl groups to form ester bonds
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like NHS and EDC in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Bond Formation: Often uses reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents
Major Products
Amide Bonds: Biotinylated proteins, peptides, and other biomolecules.
Ester Bonds: Biotinylated polymers and surfaces
Aplicaciones Científicas De Investigación
Biotin-PEG6-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays and detection methods
Biology: Facilitates the biotinylation of proteins, peptides, and other biomolecules for use in affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs)
Medicine: Employed in drug delivery systems and diagnostic imaging due to its ability to target specific biomolecules
Industry: Used in the development of new materials and nanotechnology applications
Mecanismo De Acción
Biotin-PEG6-COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This non-covalent interaction is highly specific and strong, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and stability of the biotinylated compound, while the carboxylic acid group allows for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG2-COOH: Contains a shorter PEG chain with two ethylene glycol units.
Biotin-PEG4-COOH: Contains a PEG chain with four ethylene glycol units.
Biotin-PEG8-COOH: Contains a longer PEG chain with eight ethylene glycol units.
Uniqueness
Biotin-PEG6-COOH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient biotinylation and minimal non-specific interactions .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXJSUVAMFUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)



![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)





![1-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B8253394.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)

